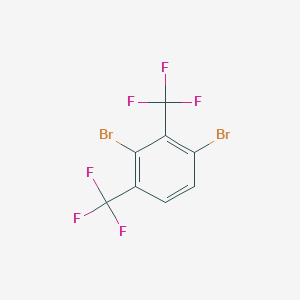

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene

Description

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene (CAS 327-75-3) is a brominated aromatic compound with two trifluoromethyl (-CF₃) groups at the 1- and 3-positions and bromine atoms at the 2- and 4-positions. Its molecular formula is C₈H₃Br₂F₆, and it has a molecular weight of 371.92 g/mol (calculated from and ). This compound is structurally characterized by strong electron-withdrawing groups (-CF₃ and -Br), which significantly influence its physicochemical properties and reactivity. It is commonly used as an intermediate in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals and agrochemicals due to the lability of bromine atoms .

Properties

IUPAC Name |

1,3-dibromo-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2F6/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHADGXFREZISAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Bis(trifluoromethyl)-2,4-dibromobenzene typically involves:

- Introduction of trifluoromethyl groups onto a benzene ring.

- Selective bromination at specific positions.

- Use of halogenated intermediates to achieve regioselectivity.

- Avoidance of solid handling in intermediate steps for industrial scalability.

The key challenge is to install the trifluoromethyl groups at the 1,3-positions and bromines at the 2,4-positions with high purity and yield.

Preparation of Bis(trifluoromethyl)benzene Core

A foundational step is the preparation of bis(trifluoromethyl)benzene derivatives, which can be adapted for the target compound.

Chlorination of Xylene Derivatives : Starting from para-xylene, chlorination under controlled conditions produces a mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene. This mixture has a relatively low melting point (<60°C), allowing it to remain liquid and facilitating further reactions without solid handling.

Fluorination with Hydrogen Fluoride : The chlorinated intermediates are fluorinated using hydrogen fluoride to convert trichloromethyl groups to trifluoromethyl groups, yielding 1,4-bis(trifluoromethyl)benzene and 1-dichloromethyl-4-trifluoromethylbenzene. The latter can be separated by distillation and recycled by chlorination and fluorination cycles to maximize yield.

Chlorination Conditions : Chlorination is performed in a nitrogen atmosphere with radical initiators such as 2,2'-azobisisobutyronitrile (AIBN), at temperatures between 65-80°C, with chlorine gas supplied at controlled rates. The reaction is maintained for several hours with intermittent addition of AIBN to ensure complete conversion.

Bromination to Introduce Bromine at 2,4-Positions

After obtaining the bis(trifluoromethyl)benzene core, selective bromination is required to install bromine atoms at the 2 and 4 positions.

While specific bromination protocols for 1,3-bis(trifluoromethyl)benzene are less detailed in the available literature, aromatic bromination typically involves:

- Use of bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions.

- Solvents such as chloroform or carbon tetrachloride.

- Temperature control to avoid overbromination or side reactions.

The electron-withdrawing trifluoromethyl groups deactivate the ring towards electrophilic aromatic substitution, requiring more forcing conditions or catalysts to achieve bromination at desired positions.

Regioselectivity is influenced by the directing effects of the trifluoromethyl groups, favoring substitution at positions ortho and para to these groups, consistent with the 2,4-dibromo substitution pattern.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Chlorination of Xylene | Radical chlorination | Cl2 gas, AIBN initiator, 65-80°C, N2 atmosphere | Produces 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene |

| Fluorination | Fluorination with HF | Hydrogen fluoride, liquid phase | Converts trichloromethyl to trifluoromethyl groups, avoids solid intermediates |

| Distillation Separation | Physical separation | Distillation | Separates byproducts for recycling |

| Bromination | Electrophilic aromatic substitution | Br2 or NBS, solvent (e.g., CCl4), controlled temp | Introduces bromines at 2,4-positions; requires careful control due to deactivation effect |

| Optional Catalytic Acylation | Friedel–Crafts acylation | Trifluoroacetic anhydride, AlCl3, low temp | Used in related trifluoromethylated aromatic compounds; potential precursor synthesis |

Research Findings and Industrial Relevance

The method involving chlorination followed by fluorination avoids handling solids, which is advantageous for industrial-scale synthesis due to easier reaction control and purification.

Radical initiators like AIBN are crucial for controlled chlorination, ensuring high purity of intermediates.

The recycling of byproducts through chlorination and fluorination cycles improves overall yield and cost-efficiency.

The trifluoromethyl groups strongly influence the reactivity and regioselectivity of subsequent bromination steps, necessitating optimized conditions to achieve the 2,4-dibromo substitution pattern.

The compatibility of trifluoromethylated aromatic compounds with nucleophilic substitution and polymerization reactions expands their utility in advanced materials synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Pharmaceutical Development

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of trifluoromethyl groups, which can enhance the biological activity of drugs. For example, it is utilized in the synthesis of neurokinin-1 receptor antagonists, which are beneficial in treating inflammatory diseases and psychiatric disorders .

1.2 Building Block for Advanced Materials

This compound is also employed as a building block in the synthesis of functional materials. Its unique trifluoromethyl groups contribute to the electronic properties of the resulting materials, making them suitable for applications in organic electronics and photonic devices .

Electrogenerated Chemiluminescence (ECL)

Research has demonstrated that 1,3-bis(trifluoromethyl)benzene derivatives exhibit promising properties in electrogenerated chemiluminescence (ECL). Studies indicate that these compounds can enhance the efficiency and stability of ECL systems when used as solvents or additives. This application is particularly relevant in high-performance liquid chromatography (HPLC) and other analytical techniques where sensitive detection is required .

Material Science Applications

3.1 Polymer Chemistry

In polymer chemistry, this compound can be used in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups. Such properties are desirable in coatings and insulating materials used in high-performance applications .

3.2 Flame Retardants

The compound's bromine content makes it a candidate for use as a flame retardant in various materials. Its incorporation into polymer matrices can significantly improve fire resistance without compromising mechanical properties .

Case Studies

Mechanism of Action

The mechanism of action of 1,3-bis(trifluoromethyl)-2,4-dibromobenzene is primarily influenced by its electron-withdrawing trifluoromethyl groups. These groups can stabilize negative charges and influence the reactivity of the benzene ring. The compound can interact with various molecular targets through electrophilic aromatic substitution, where the electron-deficient benzene ring reacts with nucleophiles.

Comparison with Similar Compounds

Key Differences :

- Reactivity: The 2,4-dibromo substitution in the target compound allows sequential functionalization, unlike mono-brominated isomers.

- Symmetry : The 1,3-CF₃ and 2,4-Br arrangement enhances thermal stability compared to asymmetric isomers .

Halogen-Substituted Analogs

Compounds with mixed halogens or additional functional groups exhibit distinct electronic profiles:

Key Differences :

- Electronic Effects : The -SCF₃ group in the thiomethyl analog increases electron deficiency compared to -Br or -Cl analogs .

- Applications : Azide-substituted derivatives are niche in bioconjugation, whereas chloro/trifluoromethoxy analogs suit materials science .

Non-Fluorinated Bromobenzenes

Comparison with simpler brominated benzenes highlights the role of -CF₃ groups:

Key Differences :

- Toxicity: Bromobenzenes without -CF₃ groups exhibit dose-dependent hepatotoxicity, whereas -CF₃ substitution may reduce metabolic activation to toxic quinones .

- Metabolism: Non-fluorinated bromobenzenes form bromophenols via cytochrome P450, while -CF₃ groups resist oxidation, altering detoxification pathways .

Physicochemical Properties

The trifluoromethyl groups impart unique traits:

Key Insight : The synergistic electron-withdrawing effects of -CF₃ and -Br groups enhance nucleophilic aromatic substitution (SNAr) reactivity, making the target compound superior for synthesizing polyfunctionalized aromatics .

Biological Activity

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.

- Molecular Formula : C8H2Br2F6

- IUPAC Name : this compound

- Structure : The compound features two bromine atoms and two trifluoromethyl groups attached to a benzene ring, which significantly influences its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Studies indicate that halogenated compounds can exhibit antimicrobial properties. The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and leading to higher antimicrobial efficacy against certain pathogens.

- Cytotoxicity : Research has shown that halogenated benzenes can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in malignant cells .

- Enzyme Inhibition : Compounds similar to this compound have been found to inhibit various enzymes through competitive or non-competitive mechanisms. This inhibition can affect metabolic pathways crucial for cellular function .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several halogenated compounds, including this compound. The compound displayed significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. The study concluded that the trifluoromethyl groups contribute to the enhanced interaction with bacterial membranes.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting that the compound may serve as a potential lead for anticancer drug development .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Membrane Disruption : The lipophilic nature of the trifluoromethyl groups allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species Generation : The compound can induce oxidative stress through ROS production, leading to cellular damage and apoptosis.

- Enzyme Interaction : The bromine atoms may facilitate interactions with specific enzymes or receptors, altering their activity and affecting metabolic pathways.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 1,3-Bis(trifluoromethyl)-2,4-dibromobenzene, and how can reaction conditions be optimized to maximize purity?

- Methodology :

- Direct bromination : Start with 1,3-bis(trifluoromethyl)benzene under controlled bromination conditions (e.g., using Br₂ in the presence of FeBr₃ or AlBr₃ at 0–5°C to minimize over-bromination). Monitor reaction progress via GC-MS to ensure selective dibromination at the 2,4-positions .

- Purification : Use recrystallization in hexane/ethyl acetate (3:1 v/v) or column chromatography (silica gel, eluent: dichloromethane/hexane) to isolate the product. Purity (>98%) can be confirmed via ¹⁹F NMR (δ −62 to −65 ppm for CF₃ groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodology :

- ¹H/¹³C/¹⁹F NMR : Assign aromatic protons (δ 7.8–8.2 ppm), CF₃ groups (¹⁹F δ −63 ppm), and Br substituents via coupling patterns. Use DEPT-135 for carbon assignment .

- X-ray crystallography : Resolve crystal packing and dihedral angles between CF₃ and Br groups (e.g., C-Br bond length ~1.89 Å) to confirm regiochemistry .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 368 (M⁺) and isotopic patterns characteristic of Br₂ .

Q. How does the electron-withdrawing nature of the trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- The CF₃ groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attack. In Suzuki-Miyaura couplings, the 2,4-dibromo positions exhibit distinct reactivity: the 2-Br site reacts faster due to reduced steric hindrance compared to 4-Br. Use Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (3:1) at 80°C for selective coupling at the 2-position .

Advanced Research Questions

Q. What computational methods can predict the electronic effects of trifluoromethyl and bromine substituents on reaction pathways?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge distribution. For example, the LUMO of this compound is localized at Br sites, favoring nucleophilic aromatic substitution .

- QSAR/QSPR modeling : Correlate Hammett σ constants (σₘ for CF₃ = +0.43) with reaction rates to predict substituent effects on regioselectivity .

Q. How can researchers resolve contradictions in reported regioselectivity data for electrophilic substitution reactions involving this compound?

- Methodology :

- Kinetic vs. thermodynamic control : Perform reactions at varying temperatures (e.g., nitration at 0°C vs. 50°C) and analyze products via HPLC.

- Isotopic labeling : Use ⁸²Br-labeled substrates to track substitution patterns via radio-TLC .

Q. What strategies are effective for designing catalytic systems to achieve selective mono-debromination of this compound?

- Methodology :

- Ligand design : Employ Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to sterically hinder the 4-Br site. Use methanol as a solvent to stabilize the Pd intermediate .

- Reductive conditions : Apply Zn powder in acetic acid at 60°C for partial debromination (yield: 75% mono-debrominated product) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.